molecular formula C11H14N2O B1278376 1-Benzylazetidine-2-carboxamide CAS No. 40432-40-4

1-Benzylazetidine-2-carboxamide

Cat. No. B1278376
CAS RN: 40432-40-4
M. Wt: 190.24 g/mol
InChI Key: NYSSYUHBYRIDQA-UHFFFAOYSA-N
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Description

1-Benzylazetidine-2-carboxamide is a compound that falls within the broader category of carboxamides, which are amides derived from carboxylic acids where the nitrogen atom is bonded to a carbonyl group. Carboxamides like this compound are significant in medicinal chemistry due to their presence in various bioactive molecules and potential use in drug development.

Synthesis Analysis

The synthesis of carboxamide derivatives can be complex, involving multiple steps and various methodologies. For instance, the Ugi reaction followed by Staudinger/aza-Wittig or reduction reactions has been employed to synthesize enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones, demonstrating the versatility of synthetic approaches in creating carboxamide frameworks with high diastereoselectivity . Additionally, a novel one-pot synthesis method has been developed for tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives, utilizing aromatic diamines, ketones, isocyanides, and water in the presence of a catalytic amount of p-toluenesulfonic acid at ambient temperature, yielding high product yields . These methods highlight the innovative strategies in the synthesis of carboxamide derivatives that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. X-ray crystallography has been used to ascertain the regio- and stereochemistry of various carboxamide derivatives, such as the bis-β-C(sp3)-H arylated cyclobutanecarboxamides and ortho C(sp2)-H arylated benzamides . These structural analyses are essential for understanding the three-dimensional conformation of carboxamides, which is a key factor in their interaction with biological targets.

Chemical Reactions Analysis

Carboxamides can undergo a variety of chemical reactions, including C-H activation/functionalization. For example, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for the Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamides, leading to arylation and oxygenation of these compounds . Such reactions are important for the modification of carboxamide derivatives to enhance their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides like this compound are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The presence of different substituents and functional groups can significantly alter these properties, affecting the compound's behavior in biological systems and its suitability for drug development.

Scientific Research Applications

Enantioselective Biotransformations

1-Benzylazetidine-2-carboxamide and similar compounds undergo enantioselective biotransformations catalyzed by Rhodococcus erythropolis. This process yields azetidine-2-carboxylic acids and amide derivatives with high enantioselectivity, useful in synthesizing alpha,gamma-diamino, alpha-phenoxy-gamma-amino, and alpha-cyano-gamma-amino carboxamides. These derivatives are important for pharmaceutical and chemical synthesis (Leng et al., 2009).

Preparation of Enantiopure Amino Acids and Vic-Diamines

The biotransformation of this compound by Rhodococcus rhodochrous leads to enantiopure aziridine-2-carboxamides. These are valuable in synthesizing nonnatural amino acids and vicinal diamines, with applications in the creation of various pharmaceutical compounds (Morán-Ramallal, R. Liz, V. Gotor, 2007).

Chymase Inhibitors Development

3-Benzylazetidine-2-one derivatives, closely related to this compound, have been explored as chymase inhibitors. These compounds show potential in therapeutic applications for cardiovascular diseases and inflammatory conditions (Aoyama et al., 2001).

Antimicrobial Applications

Similar derivatives, such as benzofuran-2-carboxamides, have been synthesized with significant antimicrobial activity. These compounds are effective against various bacterial and fungal strains, suggesting potential uses in treating infections (Devarasetty et al., 2019).

properties

IUPAC Name

1-benzylazetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSYUHBYRIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448772
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40432-40-4
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Benzylazetidine-2-carboxamide in the context of antibacterial drug discovery?

A1: this compound serves as a key intermediate in the synthesis of (R)- and (S)-enantiomers of 2-aminomethyl-1-azetidinyl quinoline derivatives. [] These derivatives are being investigated for their potential as novel antibacterial agents, particularly against quinolone-resistant bacteria. The study aimed to identify potent C-7 substituents for quinolone molecules, and the 2-aminomethyl-1-azetidinyl group, derived from this compound, emerged as a promising candidate.

Q2: How was this compound utilized in the synthesis of the target compounds?

A2: The researchers employed optical resolution of this compound to separate its enantiomers (R and S). [] This resolution was crucial for synthesizing both enantiomers of the 2-aminomethyl-1-azetidinyl quinolines. By incorporating chirality into the drug design, the researchers aimed to investigate potential differences in activity and potency between the enantiomers.

Q3: What is the broader impact of this research on the field of medicinal chemistry?

A3: This study highlights the importance of exploring novel chemical structures and chirality in the development of new antibiotics. [] The identification of the 2-aminomethyl-1-azetidinyl group as a potent pharmacophore provides valuable insights for designing future generations of quinolone-based antibiotics, particularly in the face of rising antibiotic resistance. This research underscores the ongoing need for innovative approaches in medicinal chemistry to combat infectious diseases.

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